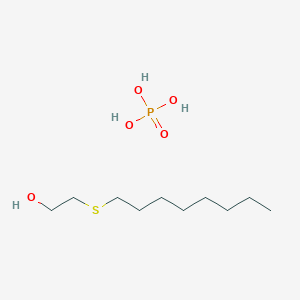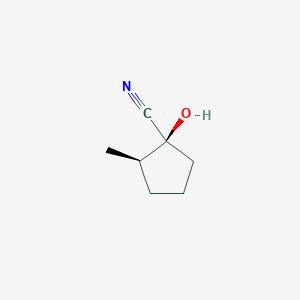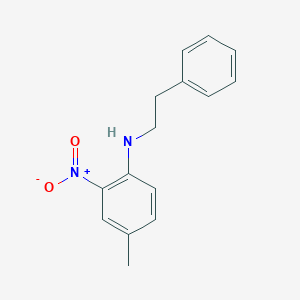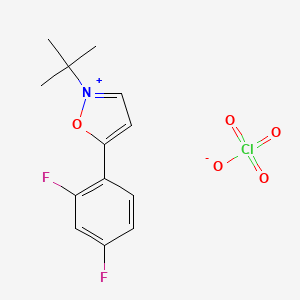![molecular formula C18H15NO3 B14203378 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione CAS No. 875656-43-2](/img/structure/B14203378.png)
1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione is a heterocyclic compound that belongs to the pyrrolidine family. This compound is characterized by a five-membered lactam ring fused with a benzyl group and a hydroxy(phenyl)methylidene moiety. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione typically involves the condensation of benzylamine with maleic anhydride, followed by cyclization and subsequent reaction with benzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of benzylidene-pyrrolidine-2,4-dione derivatives.
Reduction: Formation of hydroxy derivatives of the pyrrolidine ring.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-4-benzylidene-pyrrolidine-2,3-dione
- 1-methyl-3-(α-hydroxy-4’-nitrobenzylidene)pyrrolidine-2,4-dione
Comparison: 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the hydroxy(phenyl)methylidene moiety. This structural feature imparts distinct biological activities and chemical reactivity compared to its analogs. For instance, the hydroxy group enhances its potential for hydrogen bonding, which can influence its binding affinity to biological targets .
Eigenschaften
CAS-Nummer |
875656-43-2 |
|---|---|
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
1-benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C18H15NO3/c20-15-12-19(11-13-7-3-1-4-8-13)18(22)16(15)17(21)14-9-5-2-6-10-14/h1-10,21H,11-12H2 |
InChI-Schlüssel |
ZTGFNFOAHZRHNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C(=C(C2=CC=CC=C2)O)C(=O)N1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)





![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)

